molecular formula C17H11F2NO3S B13693775 5-(2-Fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-3-carbaldehyde

5-(2-Fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-3-carbaldehyde

Cat. No.: B13693775
M. Wt: 347.3 g/mol
InChI Key: FXJHCUBHOJWMBE-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-3-carbaldehyde is a complex organic compound characterized by the presence of fluorine atoms and a sulfonyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzaldehyde with a sulfonyl chloride derivative in the presence of a base to form the sulfonyl intermediate. This intermediate is then reacted with a pyrrole derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: 5-(2-Fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-3-carboxylic acid

    Reduction: 5-(2-Fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-3-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-(2-Fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms and the sulfonyl group can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N-[2-[(2S,5R,6R)-5-[(2-fluorophenyl)sulfonylamino]-6-(hydroxymethyl)-2-oxanyl]ethyl]benzamide
  • 2-(4-Fluorophenyl)ethylamine
  • 5-(4-Fluorophenyl)-2-thiophenecarboxylic acid

Uniqueness

5-(2-Fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-3-carbaldehyde is unique due to its specific structural features, such as the combination of fluorine atoms, a sulfonyl group, and a pyrrole ring

Properties

Molecular Formula

C17H11F2NO3S

Molecular Weight

347.3 g/mol

IUPAC Name

5-(2-fluorophenyl)-1-(4-fluorophenyl)sulfonylpyrrole-3-carbaldehyde

InChI

InChI=1S/C17H11F2NO3S/c18-13-5-7-14(8-6-13)24(22,23)20-10-12(11-21)9-17(20)15-3-1-2-4-16(15)19/h1-11H

InChI Key

FXJHCUBHOJWMBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN2S(=O)(=O)C3=CC=C(C=C3)F)C=O)F

Origin of Product

United States

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